

Crystal Structure of 4-Aryl Saturated Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Bromophenyl)tetrahydropyran

Cat. No.: B1288293

[Get Quote](#)

Affiliation: Google Research

Disclaimer: The crystal structure data for **4-(4-Bromophenyl)tetrahydropyran** is not publicly available in surveyed crystallographic databases or peer-reviewed literature. This technical guide instead provides a comprehensive analysis of the crystal structure of a closely related analogue, 4-(4-Chlorophenyl)piperidin-4-ol, to serve as a valuable reference for researchers, scientists, and drug development professionals interested in the structural characteristics of 4-aryl saturated heterocyclic compounds. The structural differences—a piperidine instead of a tetrahydropyran ring, a hydroxyl group at the 4-position, and a chloro instead of a bromo substituent—are to be noted.

Abstract

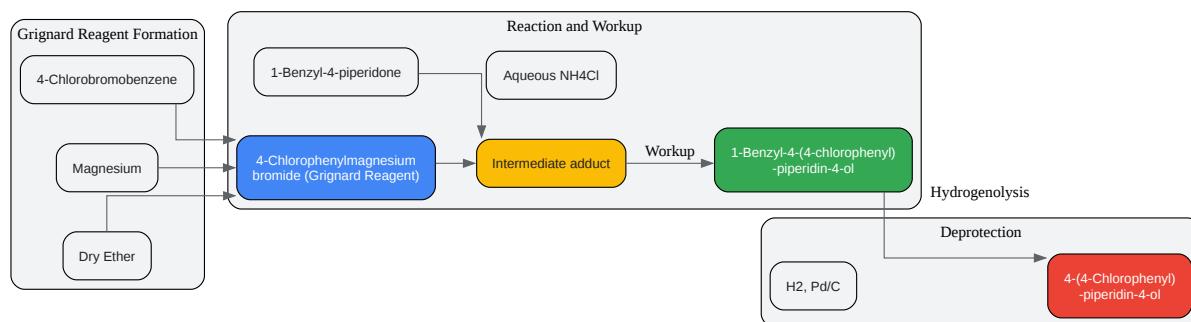
This document details the crystal structure and experimental protocols for 4-(4-Chlorophenyl)piperidin-4-ol. The crystallographic data, obtained from single-crystal X-ray diffraction, reveals a monoclinic crystal system with the space group P21/c. The piperidine ring adopts a chair conformation with the 4-chlorophenyl group in an equatorial position and the hydroxyl group in an axial position. The crystal packing is characterized by a network of intermolecular hydrogen bonds, forming a stable three-dimensional supramolecular architecture. This guide presents the quantitative crystallographic data in a structured tabular format, outlines the synthesis and crystallographic experimental procedures, and provides visualizations of the experimental workflow and molecular interactions.

Introduction

Saturated heterocyclic scaffolds containing aryl substituents are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The three-dimensional arrangement of atoms within the crystal lattice of these molecules provides crucial insights into their physicochemical properties, stability, and potential intermolecular interactions. This guide focuses on the detailed crystal structure of 4-(4-Chlorophenyl)piperidin-4-ol as a representative example of this class of compounds.

Crystal Structure Data

The crystallographic data for 4-(4-Chlorophenyl)piperidin-4-ol has been determined by single-crystal X-ray diffraction. A summary of the key data is presented in Table 1.

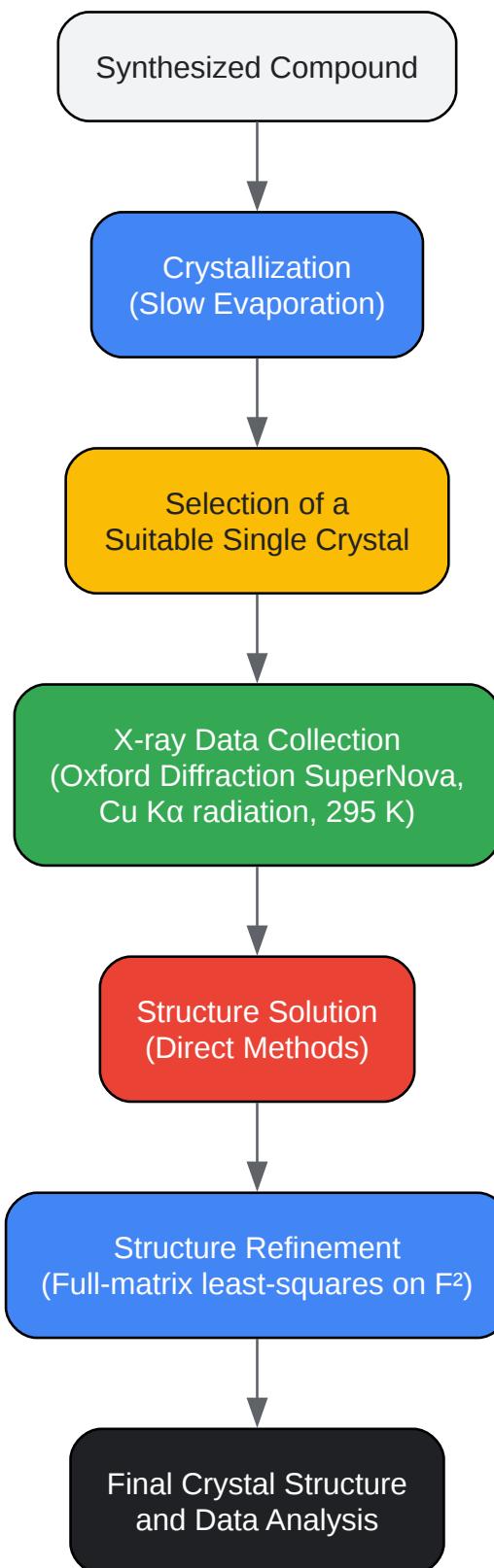

Table 1: Crystal Data and Structure Refinement for 4-(4-Chlorophenyl)piperidin-4-ol

Parameter	Value
Crystal Data	
Chemical Formula	C ₁₁ H ₁₄ CINO
Formula Weight	211.68 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	11.3706 (10)
b (Å)	9.5204 (8)
c (Å)	10.6164 (9)
α (°)	90
β (°)	108.458 (8)
γ (°)	90
Volume (Å ³)	1090.13 (16)
Z	4
Data Collection	
Radiation	Cu Kα ($\lambda = 1.54178 \text{ \AA}$)
Temperature (K)	295
Refinement	
R[F ² > 2σ(F ²)]	0.038
wR(F ²)	0.111
Goodness-of-fit (S)	1.07

Experimental Protocols

Synthesis of 4-(4-Chlorophenyl)piperidin-4-ol

The synthesis of 4-(4-Chlorophenyl)piperidin-4-ol is typically achieved through a Grignard reaction. The general workflow is depicted below.

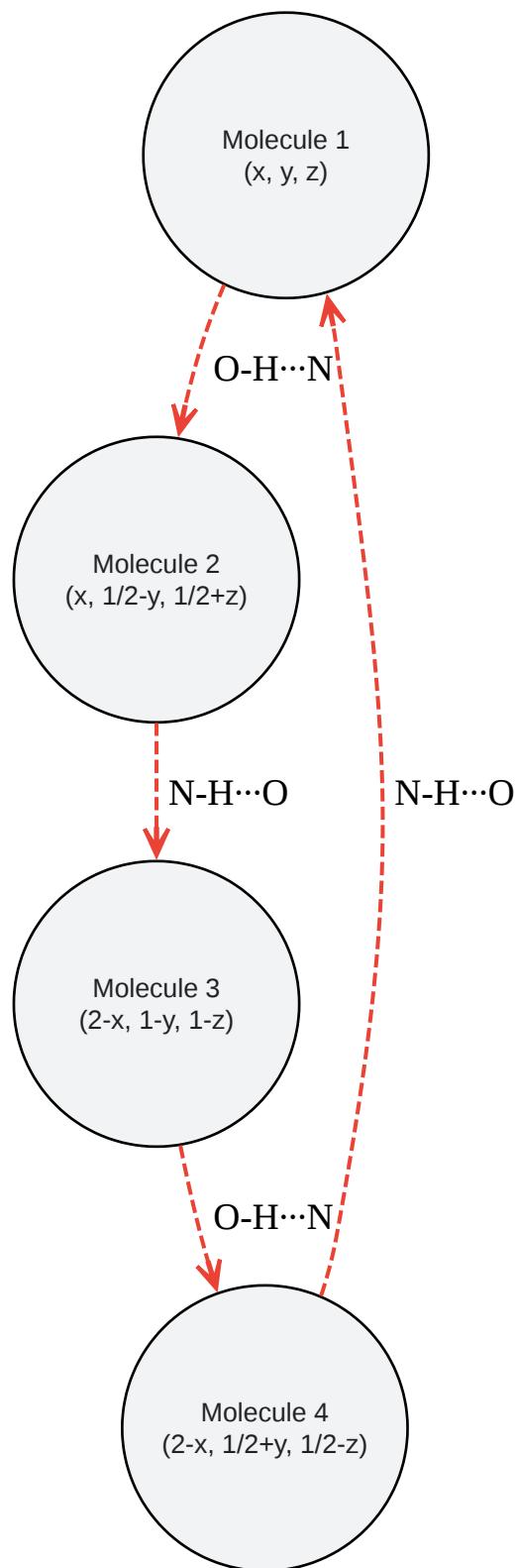


[Click to download full resolution via product page](#)

Synthetic Pathway for 4-(4-Chlorophenyl)piperidin-4-ol.

Single-Crystal X-ray Diffraction

Single crystals of 4-(4-Chlorophenyl)piperidin-4-ol suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent. The data was collected on an Oxford Diffraction SuperNova diffractometer using Cu K α radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².


[Click to download full resolution via product page](#)

Experimental Workflow for Crystal Structure Determination.

Molecular and Crystal Structure Analysis

The molecular structure of 4-(4-Chlorophenyl)piperidin-4-ol reveals that the piperidine ring adopts a stable chair conformation. The bulky 4-chlorophenyl group occupies an equatorial position to minimize steric hindrance, while the smaller hydroxyl group is situated in an axial position.

In the crystal, molecules are linked by a network of hydrogen bonds. The hydroxyl group and the nitrogen atom of the piperidine ring act as both hydrogen bond donors and acceptors. This results in the formation of centrosymmetric tetramers through O—H…N and N—H…O hydrogen bonds. These tetramers are further interconnected to form layers.

[Click to download full resolution via product page](#)

Hydrogen Bonding Network forming a Centrosymmetric Tetramer.

Conclusion

While the crystal structure of **4-(4-Bromophenyl)tetrahydropyran** remains to be determined, this guide provides a detailed analysis of the structurally similar compound, **4-(4-Chlorophenyl)piperidin-4-ol**. The provided data on its crystal lattice, molecular conformation, and intermolecular interactions, along with the detailed experimental protocols, offer a valuable framework for understanding the structural chemistry of 4-aryl saturated heterocyclic systems. This information is critical for applications in drug design and materials science where molecular geometry and packing are key determinants of function and performance.

- To cite this document: BenchChem. [Crystal Structure of 4-Aryl Saturated Heterocycles: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1288293#4-4-bromophenyl-tetrahydropyran-crystal-structure-data\]](https://www.benchchem.com/product/b1288293#4-4-bromophenyl-tetrahydropyran-crystal-structure-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com